molecular formula C27H25N3O4S B11402070 6-ethyl-4-oxo-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide

6-ethyl-4-oxo-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide

Cat. No.: B11402070
M. Wt: 487.6 g/mol
InChI Key: WRMIGRQAIKBONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ETHYL-4-OXO-N-(3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromene core, a benzothiophene moiety, and a pyridine ring, making it a molecule of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHYL-4-OXO-N-(3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE involves multiple steps, including the formation of the chromene core, the introduction of the benzothiophene moiety, and the attachment of the pyridine ring. The synthetic route typically starts with the preparation of the chromene core through a cyclization reaction. The benzothiophene moiety is then introduced via a coupling reaction, followed by the attachment of the pyridine ring through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also focus on ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The chromene core and benzothiophene moiety are known to bind to various biological targets, modulating their activity. The pyridine ring enhances the compound’s ability to interact with nucleic acids and proteins, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    4H-Chromene-2-carboxamide derivatives: These compounds share the chromene core and exhibit similar biological activities.

    Benzothiophene derivatives: Known for their antimicrobial and anticancer properties.

    Pyridine-containing compounds: Widely studied for their pharmacological activities.

Uniqueness

6-ETHYL-4-OXO-N-(3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is unique due to its combination of three distinct moieties, each contributing to its overall biological and chemical properties. This combination allows for a broader range of interactions with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C27H25N3O4S

Molecular Weight

487.6 g/mol

IUPAC Name

6-ethyl-4-oxo-N-[3-(pyridin-3-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]chromene-2-carboxamide

InChI

InChI=1S/C27H25N3O4S/c1-2-16-9-10-21-19(12-16)20(31)13-22(34-21)25(32)30-27-24(18-7-3-4-8-23(18)35-27)26(33)29-15-17-6-5-11-28-14-17/h5-6,9-14H,2-4,7-8,15H2,1H3,(H,29,33)(H,30,32)

InChI Key

WRMIGRQAIKBONC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CN=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.